![molecular formula C7H7N3 B14088413 4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)
4-Methyl-[1,2,3]triazolo[1,5-a]pyridine
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Overview
Description
4-Methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group attached to the fourth position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Methyl-[1,2,3]triazolo[1,5-a]pyridine involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Another method includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, a catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established, involving the use of enaminonitriles and benzohydrazides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and eco-friendly conditions is particularly advantageous for industrial applications due to the reduced reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as chlorine or bromine.
Reduction: Reduction reactions can be performed to modify the triazole ring.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of dichloromethyl, dibromomethyl, and alkoxy derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine, bromine, mercuric acetate, and nitrating agents . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include dichloromethyl, dibromomethyl, and alkoxy derivatives, as well as nitrotriazolopyridine .
Scientific Research Applications
While a compound with the exact name "4-Methyl-[1,2,3]triazolo[1,5-a]pyridine" is not explicitly detailed in the provided search results, the search does provide information on related compounds such as [1,2,3]triazolo[1,5-a]pyridines, [1,2,4]triazolo[1,5-a]pyridines, and [1,2,3]triazolo[1,5-a]pyridinium salts, which have various applications, particularly in medicinal chemistry .
Triazolopyridines and Leishmaniasis
[1,2,3]Triazolo[1,5-a]pyridine derivatives have demonstrated significant leishmanicidal activity, indicating their potential as drugs to combat leishmaniasis . The introduction of charged analogs to increase water solubility is a key strategy in drug development, enhancing the effectiveness of these compounds . Research has explored the interaction of these compounds with DNA as a potential mechanism for their leishmanicidal activity .
RORγt Inverse Agonists
Certain [1,2,4]triazolo[1,5-a]pyridine derivatives have been identified as potent and orally bioavailable RORγt inverse agonists . Specifically, compound 5a , a derivative in this class, exhibited strong RORγt inhibitory activity and a favorable pharmacokinetic profile . In vitro and in vivo evaluations have shown that 5a has a robust and dose-dependent inhibitory effect on IL-17A production, suggesting its potential in treating psoriasis and related conditions .
IDO1 Inhibitors
The [1,2,4]triazolo[4,3-a]pyridine scaffold is being explored for its potential in cancer immunotherapy . These compounds act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which is a promising strategy for boosting the immune response in cancer treatment . Optimization of these compounds has led to sub-micromolar potency, excellent in vitro metabolic stability, and selectivity against other heme-containing enzymes .
AXL Receptor Tyrosine Kinase Inhibitors
Triazolo compounds, particularly [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine derivatives, are being investigated for their ability to inhibit AXL receptor tyrosine kinase function . These compounds have potential applications in treating proliferative conditions such as colon, gastric, breast, lung, and other cancers .
Mechanism of Action
The mechanism of action of 4-Methyl-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for the RORγt receptor and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various biological processes, including inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-[1,2,3]triazolo[1,5-a]pyridine include:
1,2,4-Triazolo[1,5-a]pyridine: Known for its biological activities and applications in medicinal chemistry.
1,2,3-Triazole: Exhibits versatile chemical characteristics and potential biological uses.
1,2,4-Triazole: Slightly more potent than 1,2,3-triazole and used in various pharmacological applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a methyl group at the fourth position of the triazole ring
Biological Activity
4-Methyl-[1,2,3]triazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound and its derivatives, with a focus on its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves cyclization reactions that create the triazole ring fused with a pyridine moiety. Various synthetic methods have been reported, including:
- Cyclization with hydrazines : This method often yields high purity and good yields.
- Reactions with isocyanides : This approach has been shown to produce derivatives with enhanced solubility and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has demonstrated effectiveness against various pathogens:
- Leishmanicidal Activity : Research indicates that derivatives of this compound exhibit significant leishmanicidal activity. For instance, certain salts derived from this compound showed higher efficacy than Glucantime (a standard treatment) against both extra- and intracellular forms of Leishmania spp. The selectivity index (SI) for these compounds was notably higher than that for Glucantime, indicating lower toxicity to mammalian cells while maintaining effectiveness against parasites .
Antiviral Activity
The compound has also been studied for its antiviral properties. It has been shown to inhibit the replication of viruses by disrupting critical protein-protein interactions within viral polymerases:
- Influenza Virus : Compounds based on the triazolo[1,5-a]pyridine scaffold have been synthesized and evaluated for their ability to inhibit the PA-PB1 interaction in influenza A virus polymerase. Some derivatives exhibited IC50 values in the micromolar range without significant cytotoxicity .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Mechanisms of Action : The compound's ability to interact with DNA and induce oxidative stress through reactive oxygen species (ROS) generation has been proposed as a mechanism for its antiproliferative effects on cancer cells. Studies have shown that certain derivatives can effectively inhibit cancer cell growth in vitro .
Case Study 1: Leishmanicidal Activity
In a study evaluating the leishmanicidal properties of various triazolo[1,5-a]pyridine derivatives, compounds such as 2b , 4c , and 6 were identified as particularly effective. These compounds were tested against L. infantum and showed significantly lower toxicity in mammalian cells compared to Glucantime while being effective against the parasites .
Compound | IC50 (μM) | SI (Selectivity Index) |
---|---|---|
2b | 0.45 | 82 |
4c | 0.60 | 73 |
6 | 0.50 | 75 |
Case Study 2: Antiviral Activity
A series of analogs derived from the triazolo[1,5-a]pyridine structure were tested for their ability to inhibit influenza virus replication. Compound 14 demonstrated promising anti-influenza activity with an EC50 value ranging from 7 to 25 μM while maintaining low cytotoxicity levels .
Compound | EC50 (μM) | CC50 (μM) | Selectivity Ratio |
---|---|---|---|
14 | 10 | >250 | >25 |
Properties
Molecular Formula |
C7H7N3 |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
4-methyltriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H7N3/c1-6-3-2-4-10-7(6)5-8-9-10/h2-5H,1H3 |
InChI Key |
TUWOJTOFPYSDMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=CN=N2 |
Origin of Product |
United States |
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